4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Übersicht

Beschreibung

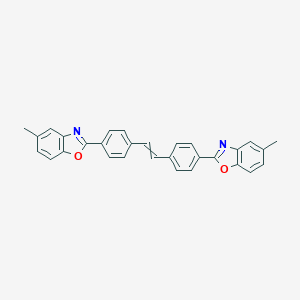

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene, also known as B1564, is a chemical compound with the molecular formula C30H22N2O2 and a molecular weight of 442.52 . It appears as a light yellow to amber to dark green powder or crystal .

Molecular Structure Analysis

The molecular structure of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene consists of two 5-methyl-2-benzoxazolyl groups attached to a stilbene core . This structure is responsible for its unique properties, including its high fluorescence quantum yields .Physical and Chemical Properties Analysis

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene is a solid at 20 degrees Celsius . It is almost transparent in hot DMF . Its melting point is 336-342°C, and it has a density of 1.242±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Fluorescent Compounds Synthesis : BBS is used in the synthesis of fluorescent compounds. Chen et al. (1995) noted that BBS derivatives exhibit fluorescent properties, which are valuable in the development of new dyes and pigments (Chen, Yan, Ma, & Jin, 1995).

Optical Brightening Agent Production : The synthesis process of BBS as a high-quality optical brightening agent was developed by Ryu et al. (2016). This process includes several steps, starting from methyl 4-formylbenzoate, a by-product in dimethyl terephthalate production (Ryu, Kim, Ham, & Kim, 2016).

Photophysical and Electrochemical Investigations : Fourati et al. (2013) studied BBS's photophysics, finding it exhibits high absolute fluorescence quantum yields and a monoexponential lifetime. This research is essential in understanding the deactivation pathways of BBS's excited state (Fourati, Skene, Bazuin, & Prud’homme, 2013).

Polymer Film Deformation Probing : Pucci et al. (2005) demonstrated that poly(propylene) films containing BBS exhibit varying emission characteristics based on BBS concentration and polymer deformation. This finding is useful for developing internal probes for polymer deformation (Pucci, Bertoldo, & Bronco, 2005).

Aggregate Formation Assessment : Battisti et al. (2018) combined experimental and computational approaches to study BBS in different environments. This study provided insights into the photophysical behavior of BBS in solutions and its aggregation phenomena (Battisti, Ambrosetti, Ruggeri, Cappelli, & Pucci, 2018).

Organic Light-Emitting Diodes (OLEDs) : Ko et al. (2001) explored 2-(stilben-4-yl)benzoxazole derivatives, including BBS, for use in OLEDs, demonstrating their potential in electronic and photonic applications (Ko, Tao, Danel, Krzemińska, & Tomasik, 2001).

Dichroic Properties in Oriented Films : Pucci et al. (2006) investigated the dichroic absorption properties of BBS in oriented polyethylene films. This research is significant for understanding the molecular alignment and optical anisotropy of dyes in polymer matrices (Pucci, Cappelli, Bronco, & Ruggeri, 2006).

Safety and Hazards

Zukünftige Richtungen

Given its unique properties, 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene has potential applications in various fields. For instance, it can be used in the preparation of poly (propylene) (PP) films containing different concentrations of the compound . It can also serve as a viscosity-sensitive fluorophore to investigate the curing parameters in the fabrication of UV-cured automotive organic protective coatings .

Wirkmechanismus

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known to exhibit consistently high absolute fluorescence quantum yields , indicating that it may interact with its targets through fluorescence-based mechanisms.

Pharmacokinetics

Its physical properties such as melting point (336-342°c), boiling point (5909±390 °C), and water solubility (2236ng/L at 25℃) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Its high fluorescence quantum yields suggest that it may be used as a probe in fluorescence-based assays .

Action Environment

The action of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene can be influenced by environmental factors such as temperature and solvent. For instance, it is soluble in hot DMF , and its storage temperature is recommended to be at room temperature . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

It is known to exhibit consistently high absolute fluorescence quantum yields . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that influences their fluorescence properties.

Molecular Mechanism

It is known to exhibit high absolute fluorescence quantum yields , suggesting that it may interact with biomolecules in a way that influences their fluorescence properties

Eigenschaften

IUPAC Name |

5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZAUMKBWTTCR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-00-4 | |

| Record name | 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(5-METHYL-2-BENZOXAZOLYL)STILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0V32LD932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

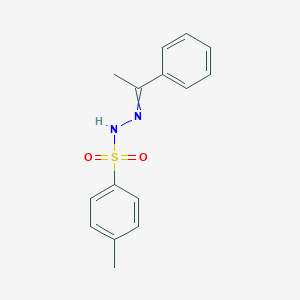

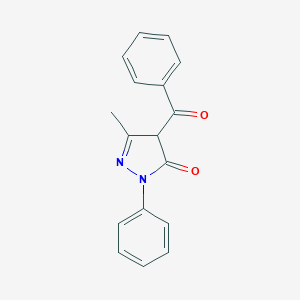

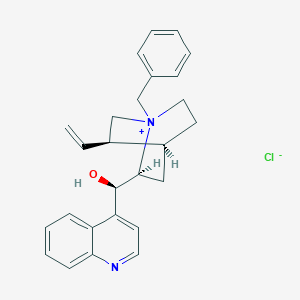

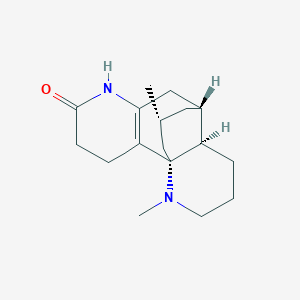

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)